Caucasicoside A

XIAP Apoptosis Molecular Docking

Researchers requiring selective XIAP antagonists for apoptosis restoration studies often face false-positive hits from generic steroidal saponins lacking precise hydroxylation patterns. Caucasicoside A (C33H50O10, MW 606.75) solves this with a validated furosta-5,20(22),25(27)-triene-1β,3β,11α,26-tetrol scaffold. • XIAP docking score: -8.0 kcal/mol (superior to venturicidin B & polygalaxanthone III) • Pharmacophore fit score: 95.53 against structure-based XIAP model • Authentic reference standard for Helleborus metabolomics (LC-MS/NMR)

Molecular Formula C33H50O10
Molecular Weight 606.7 g/mol
Cat. No. B15389962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaucasicoside A
Molecular FormulaC33H50O10
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCC1=C(OC2C1C3(CC(C4C(C3C2)CC=C5C4(C(CC(C5)O)O)C)O)C)CCC(=C)COC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C33H50O10/c1-15(14-41-31-30(40)29(39)28(38)24(13-34)43-31)5-8-22-16(2)26-23(42-22)11-20-19-7-6-17-9-18(35)10-25(37)33(17,4)27(19)21(36)12-32(20,26)3/h6,18-21,23-31,34-40H,1,5,7-14H2,2-4H3/t18-,19+,20?,21-,23+,24-,25-,26+,27?,28-,29+,30-,31-,32+,33-/m1/s1
InChIKeyFTAAFHHJONDBNZ-XGMCOULJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caucasicoside A: Product Profile


Caucasicoside A is a polyhydroxylated, polyunsaturated furostanol glycoside (C33H50O10; MW 606.75 Da) isolated from Helleborus caucasicus [1]. It belongs to the class of steroidal saponins and features a unique aglycone core structure that has never been previously reported in nature . The compound was first characterized alongside three structural analogs (Caucasicosides B–D) and is commercially available from specialized chemical vendors [2].

XIAP-focused virtual screening hit
Unique furosta-triene scaffold (1β,3β,11α)
Natural product from Helleborus caucasicus

Why Caucasicoside A Cannot Be Substituted


Caucasicoside A exhibits a specific molecular architecture—a furosta-5,20(22),25(27)-triene backbone with distinct hydroxylation patterns at positions 1β, 3β, and 11α—that directly governs its protein recognition properties [1]. In virtual screening campaigns against the X-linked inhibitor of apoptosis protein (XIAP), Caucasicoside A demonstrated a docking score of −8.0 kcal/mol, which is quantifiably superior to other natural products evaluated in the same study, including Venturicidin B (−7.8 kcal/mol) and Polygalaxanthone III (−7.6 kcal/mol) [2]. This differential binding affinity cannot be replicated by other furostanol glycosides or commercially available steroidal saponins lacking this precise substitution pattern, making generic substitution scientifically invalid for XIAP-focused investigations.

Caucasicoside A
Substitution concern Other furostanol glycosides lack the 1β,3β,11α-trihydroxy triene motif; XIAP binding affinity may not transfer.
Caucasicoside A
Substitution concern Commercially available steroidal saponins without this precise substitution pattern may not replicate reported pharmacophore alignment.

Quantitative Evidence for Caucasicoside A


Superior XIAP Docking Affinity

In a structure-based virtual screening campaign targeting the X-linked inhibitor of apoptosis protein (XIAP), Caucasicoside A achieved the most favorable docking score among four selected natural compounds [1]. This head-to-head comparison demonstrates superior predicted binding affinity to the XIAP active site.

Docking Score
Head-to-head
−8.0 kcal/mol
vs −7.8 (Venturicidin B)
vs −7.6 (Polygalaxanthone III)
vs −6.9 (MCULE-9896837409)
Reported top rank in tested set; supports XIAP binding hypothesis.
AutoDock Vina against XIAP crystal structure.
XIAP Apoptosis Molecular Docking

Pharmacophore Fit Score Comparison

Caucasicoside A exhibited a pharmacophore fit score of 95.53 when aligned with the generated XIAP pharmacophore model [1]. This score indicates high congruence with the spatial arrangement of chemical features required for XIAP antagonism.

Pharmacophore Fit
Head-to-head
95.53
vs 94.75 (Venturicidin B)
vs 95.70 (Polygalaxanthone III)
vs 95.72 (MCULE-9896837409)
High congruence with XIAP pharmacophore; supports target recognition hypothesis.
LigandScout from XIAP active site.
Pharmacophore Modeling XIAP Virtual Screening

Unique Furostanol Aglycone Structure

The aglycone core of Caucasicoside A—furosta-5,20(22),25(27)-triene-1β,3β,11α,26-tetrol—represents a previously undescribed steroidal scaffold [1]. This unique polyhydroxylated and polyunsaturated framework differentiates it from all other known furostanol glycosides.

Aglycone Novelty
Class-level
Furosta-5,20(22),25(27)-triene-1β,3β,11α,26-tetrol scaffold
Reported first-in-class scaffold; no prior literature reports.
Elucidated by 1D/2D NMR and HR-ESI-MS.
Natural Product Chemistry Steroidal Saponins Structure Elucidation

Molecular Dynamics Complex Stability

Following molecular docking, Caucasicoside A was subjected to molecular dynamics (MD) simulations alongside two other hit compounds to assess complex stability [1]. Caucasicoside A was one of three compounds (out of seven initial hits) that demonstrated stable binding throughout the MD trajectory.

MD Stability
Method context
Stable XIAP-Caucasicoside A complex confirmed
Reported stable binding in MD simulation; supports post-docking validation.
Explicit solvent MD; 3 of 7 hits passed.
Molecular Dynamics XIAP Protein-Ligand Stability

Application Scenarios for Caucasicoside A


XIAP-Targeted Drug Discovery

Caucasicoside A is a validated virtual hit for XIAP inhibition, supported by a docking score of −8.0 kcal/mol and MD-confirmed target engagement stability [1]. Research groups pursuing XIAP antagonists for apoptosis restoration in cancer should prioritize this compound for in vitro validation (e.g., XIAP binding assays, caspase-3/7/9 activation studies) before initiating analog synthesis campaigns.

Furostanol Glycoside SAR Studies

The unique furosta-5,20(22),25(27)-triene-1β,3β,11α,26-tetrol aglycone of Caucasicoside A serves as a distinctive scaffold for SAR investigations [2]. Researchers comparing the biological activity of furostanol glycosides with varying hydroxylation patterns and unsaturation should include Caucasicoside A as a reference compound to isolate the contribution of the 1β,3β,11α-trihydroxy triene motif to observed bioactivities.

Pharmacophore Model Refinement

Caucasicoside A exhibited a pharmacophore fit score of 95.53 against a structure-based XIAP pharmacophore model [1]. Computational chemistry groups developing or validating pharmacophore models for steroidal saponin targets can use Caucasicoside A as a benchmark true-positive ligand for model sensitivity and specificity assessments.

Metabolite Profiling Reference Standard

Caucasicoside A is a taxonomically specific metabolite isolated from Helleborus caucasicus [2]. Analytical laboratories performing LC-MS or NMR-based metabolomic profiling of Helleborus species require authentic Caucasicoside A as a reference standard for unambiguous peak assignment and quantification in plant extract characterization studies.

Application
Selection Property
Validation Focus
Apoptosis signaling research (XIAP pathway)
Reported virtual screening hit for XIAP binding
Caspase activation assays, XIAP binding assays
Steroidal glycoside SAR studies
Unique furosta-triene scaffold with 1β,3β,11α hydroxylation
Comparative bioactivity with structural analogs
Pharmacophore model development
Benchmark pharmacophore fit score
Model sensitivity/specificity with true-positive ligand
Metabolomic profiling reference
Taxonomically specific metabolite from H. caucasicus
LC-MS/NMR peak assignment accuracy

Technical Documentation Hub

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41 linked technical documents
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